molecular formula C22H23NO3S B5973870 N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide

N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide

Cat. No. B5973870
M. Wt: 381.5 g/mol
InChI Key: DYGAFDQFAQGLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide, also known as BTPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTPS is a sulfonamide derivative that has been synthesized through a variety of methods, each with its own advantages and limitations.

Mechanism of Action

N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide has been shown to selectively bind to carbonic anhydrase IX, inhibiting its activity and leading to a decrease in tumor growth. N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide has also been shown to interact with NO, leading to a change in its fluorescence properties. The mechanism of action of N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide in other applications is still being studied.
Biochemical and Physiological Effects
N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide has been shown to have minimal toxicity in vitro and in vivo, making it a potentially valuable tool for scientific research. N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide has been shown to selectively inhibit carbonic anhydrase IX, leading to a decrease in tumor growth. N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide has also been shown to interact with NO, leading to a change in its fluorescence properties. The biochemical and physiological effects of N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide in other applications are still being studied.

Advantages and Limitations for Lab Experiments

N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide has several advantages for use in scientific research, including its high purity and selectivity for carbonic anhydrase IX and NO. N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide has also been shown to have minimal toxicity in vitro and in vivo. However, N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide has limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to other proteins.

Future Directions

There are several future directions for the use of N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide in scientific research. One potential application is as a fluorescent probe for the detection of NO in biological systems. Another potential application is as a selective inhibitor of carbonic anhydrase IX, leading to a decrease in tumor growth. Additionally, N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide could be used as a tool for studying the mechanism of action of various drugs and enzymes. Further studies are needed to fully understand the potential applications of N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide in scientific research.
Conclusion
In conclusion, N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide has been synthesized through a variety of methods, and has been shown to have several advantages and limitations for use in lab experiments. N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of NO in biological systems and as a selective inhibitor of carbonic anhydrase IX. Further studies are needed to fully understand the potential applications of N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide in scientific research.

Synthesis Methods

N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide can be synthesized through a variety of methods, including the reaction of 4-(benzyloxy)aniline with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base, or the reaction of 4-(benzyloxy)aniline with 2,4,6-trimethylbenzenesulfonyl isocyanate. These methods have been used successfully to produce N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide with high yields and purity.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide has also been used as a selective inhibitor of carbonic anhydrase IX, a tumor-associated enzyme that is overexpressed in many solid tumors. Additionally, N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide has been used as a tool for studying the mechanism of action of various drugs and enzymes.

properties

IUPAC Name

2,4,6-trimethyl-N-(4-phenylmethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3S/c1-16-13-17(2)22(18(3)14-16)27(24,25)23-20-9-11-21(12-10-20)26-15-19-7-5-4-6-8-19/h4-14,23H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGAFDQFAQGLRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide

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